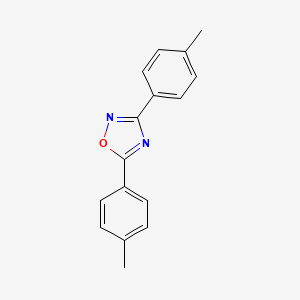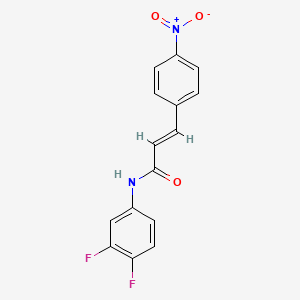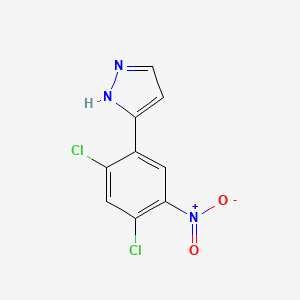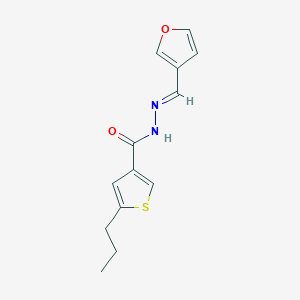![molecular formula C19H13N3O3 B5782101 N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In material science, it has been shown to have potential applications in the development of organic light-emitting diodes and other electronic devices.
Mechanism of Action
The exact mechanism of action of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide in lab experiments is its versatility. It has been shown to have a wide range of potential applications in various fields of scientific research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design follow-up studies.
Future Directions
There are many potential future directions for research on N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it may have potential applications in the development of new anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide can be achieved through a multi-step process. The first step involves the preparation of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then reacted with 4-aminobenzophenone to form N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide. This intermediate compound is then converted to this compound through a reaction with furfurylamine.
properties
IUPAC Name |
N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-7-4-12-24-16)20-15-10-8-13(9-11-15)17-21-19(25-22-17)14-5-2-1-3-6-14/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFIOIFEQTCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)

![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)


![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)
